Perifosine

概要

説明

ペリフォシンは、合成された新規アルキルリン脂質であり、抗腫瘍作用で知られる化合物のクラスですこの化合物は、多発性骨髄腫、前立腺癌、上皮癌細胞など、さまざまな癌細胞株において細胞毒性を誘導する上で大きな可能性を示しています .

準備方法

合成経路と反応条件

ペリフォシンは、十八アルキルブロミドと1,1-ジメチルピペリジニウム-4-イルホスフェートを反応させる多段階プロセスによって合成されます。 反応条件は通常、エタノールや水などの溶媒を使用し、完全な可溶化を確保するために高温で反応を実施します .

工業的製造方法

ペリフォシンの工業的製造には、実験室と同じ反応条件を用いた大規模合成が含まれます。 プロセスは、より高い収率と純度を実現するために最適化されており、最終生成物が医薬品基準を満たすように、再結晶やクロマトグラフィーなどの追加の精製ステップが含まれることがよくあります .

化学反応の分析

反応の種類

ペリフォシンは、以下を含むさまざまな化学反応を起こします。

酸化: ペリフォシンは特定の条件下で酸化され、酸化された誘導体が生成されます。

還元: 還元反応は、ペリフォシン内の官能基を修飾し、その生物活性を変化させる可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやアルコールなどの求核剤が含まれます。 反応は通常、特異性と収率を確保するために、制御された温度とpHで行われます .

主要な生成物

これらの反応から生成される主要な生成物には、ペリフォシンの酸化された、還元された、置換されたさまざまな誘導体が含まれており、それぞれが異なる生物活性と潜在的な治療用途を持っています .

科学研究への応用

ペリフォシンは、さまざまな科学分野でその可能性について広範囲にわたって研究されてきました。

科学的研究の応用

Clinical Applications

- Colorectal Cancer : Perifosine is currently in Phase III clinical trials for colorectal cancer, where it is being evaluated in combination with other agents. Preclinical studies have shown that this compound exhibits antitumor effects against various cancer models, including colorectal cancer .

- Multiple Myeloma : The compound has shown promise in treating multiple myeloma, particularly when combined with bortezomib and dexamethasone. A randomized Phase III study indicated a median progression-free survival of 22.7 weeks for patients receiving this compound compared to 39 weeks for those on placebo .

- Glioblastoma : A Phase II clinical trial assessed the efficacy of this compound in recurrent glioblastoma patients. Although treatment was well tolerated, the results indicated limited efficacy, with a median progression-free survival of only 1.58 months .

- Sarcoma : this compound has been evaluated in patients with various sarcoma subtypes, yielding mixed results. While some patients exhibited stable disease, overall response rates did not meet clinical trial endpoints .

- Other Tumors : Research indicates that this compound may also be beneficial in treating melanoma, prostate cancer, breast cancer, and hepatocellular carcinoma. However, results have been inconsistent across different studies .

Preclinical Studies

Preclinical studies have extensively documented the effects of this compound across various tumor models:

- In Vitro Studies : this compound has shown significant antitumor activity against melanoma, nervous system tumors, lung cancer, prostate cancer, and breast cancer cell lines. It triggers apoptosis in leukemia cells in a dose-dependent manner .

- In Vivo Studies : Animal models have demonstrated that this compound can prolong survival in murine models of brain metastasis and reduce tumor burden significantly .

Summary of Clinical Trials

| Tumor Type | Phase | Outcome |

|---|---|---|

| Colorectal Cancer | Phase III | Ongoing; combination therapy under investigation |

| Multiple Myeloma | Phase III | Median PFS 22.7 weeks; study discontinued due to lack of efficacy |

| Glioblastoma | Phase II | Limited efficacy; median PFS 1.58 months |

| Sarcoma | Phase II | Mixed results; partial response in a small subset |

| Melanoma | Various | Inconsistent results; ongoing investigations |

Case Studies and Observations

- Combination Therapy : In multiple myeloma treatment regimens combining this compound with established therapies like bortezomib have shown potential for enhanced efficacy .

- Telomerase Inhibition : Long-term administration of this compound has been linked to telomere shortening across various tumor types without affecting normal cells, indicating its potential as an anti-telomerase agent .

- Survival Benefits : In murine models for brain tumors, this compound significantly prolonged survival times and even led to complete tumor regression in specific cases .

作用機序

ペリフォシンは、細胞膜を標的とし、膜の透過性、脂質組成、リン脂質代謝を調節することで効果を発揮します。それは、抗アポトーシス性マイトジェン活性化プロテインキナーゼ経路を阻害し、マイトジェン活性化プロテインキナーゼとストレス活性化プロテインキナーゼ経路のバランスを調節し、アポトーシスにつながります。 主要な分子標的には、プロテインキナーゼB、マイトジェン活性化プロテインキナーゼ、プロテインキナーゼCアルファ型が含まれます .

類似化合物の比較

類似化合物

ミルテフォシン: 抗腫瘍作用が類似した別のアルキルリン脂質です。

エデルフォシン: 癌細胞のアポトーシスを誘導する能力で知られています。

エルシルホスホコリン: 作用機序と治療の可能性が似ています.

独自性

ペリフォシンは、プレクストリンホモロジードメインを標的とすることでプロテインキナーゼBを阻害し、それが細胞膜への移行を防ぐことで独特です。 この独特なメカニズムにより、アデノシン三リン酸結合部位を標的とする他のキナーゼ阻害剤とは一線を画しています .

類似化合物との比較

Similar Compounds

Miltefosine: Another alkylphospholipid with similar antitumor properties.

Edelfosine: Known for its ability to induce apoptosis in cancer cells.

Erucylphosphocholine: Exhibits similar mechanisms of action and therapeutic potential.

Uniqueness

Perifosine is unique in its ability to inhibit protein kinase B by targeting the pleckstrin homology domain, preventing its translocation to the plasma membrane. This distinct mechanism sets it apart from other kinase inhibitors that target the adenosine triphosphate-binding region .

生物活性

Perifosine is a synthetic alkylphospholipid that has gained attention for its potential as an anti-cancer agent, particularly due to its ability to inhibit the Akt signaling pathway, which is often dysregulated in various cancers. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different cancer models, and relevant clinical findings.

This compound primarily exerts its effects by inhibiting the phosphorylation and activation of Akt, a serine/threonine kinase that plays a crucial role in cell survival and proliferation. By blocking this pathway, this compound induces apoptosis and inhibits tumor growth in several cancer types. Key findings regarding its mechanism include:

- Inhibition of Akt : this compound has been shown to inhibit both constitutive and inducible phosphorylation of Akt in a dose-dependent manner across various cancer cell lines, including multiple myeloma (MM) and neuroblastoma (NB) cells .

- Induction of Apoptosis : The compound triggers apoptosis in human leukemia cells and other malignancies through modulation of apoptotic pathways and autophagy .

- Impact on Other Signaling Pathways : Interestingly, this compound has been reported to enhance the phosphorylation of MEK and ERK, indicating a complex interaction with other signaling cascades .

Efficacy in Cancer Models

This compound has demonstrated significant anti-tumor activity across various preclinical models:

- Neuroblastoma : In vivo studies indicated that this compound significantly reduced tumor growth and improved survival rates in mouse models bearing neuroblastoma tumors. The treatment led to regression in some cases, highlighting its potential as a therapeutic option for this aggressive cancer .

- Multiple Myeloma : Clinical trials have shown that this compound exhibits anti-myeloma activity, especially when combined with other agents like bortezomib. In vitro studies confirmed its ability to inhibit MM cell growth by targeting the PI3K/Akt pathway .

- Other Cancers : this compound has also shown efficacy against melanoma, lung, prostate, colon, and breast cancers. Its activity is comparable or superior to its parent compound miltefosine in several models .

Clinical Studies

Several clinical trials have evaluated the safety and efficacy of this compound:

- Phase I Trials : Initial studies indicated that this compound was well tolerated among patients with recurrent or refractory neuroblastoma, with manageable side effects such as nausea and vomiting. However, the overall response rate was low .

- Phase II Trials : A phase II trial in patients with recurrent glioblastoma demonstrated that this compound could inhibit key signaling pathways involved in tumor progression. The results suggested potential benefits when used as part of combination therapies .

Table 1: Efficacy of this compound in Neuroblastoma Models

| Model | Treatment Duration | Tumor Growth Inhibition | Survival Rate Improvement |

|---|---|---|---|

| NGP | 22 days | Significant | Improved |

| BE2 | 24 days | Regression | Not reached |

| KCNR | 18 days | Slower growth | Not reached |

Table 2: Clinical Outcomes from Phase II Trials

| Patient Group | Median Progression-Free Survival (PFS) | Overall Survival (OS) |

|---|---|---|

| All evaluable | 122 days | Not reached |

| Recurrent glioblastoma | Not reported | Not reached |

特性

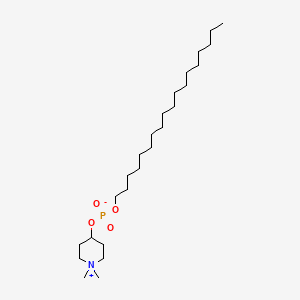

IUPAC Name |

(1,1-dimethylpiperidin-1-ium-4-yl) octadecyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H52NO4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-31(27,28)30-25-20-22-26(2,3)23-21-25/h25H,4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFPYBIJACMNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC1CC[N+](CC1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048946 | |

| Record name | Perifosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Targeting cellular membranes, perifosine modulates membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis. | |

| Record name | Perifosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

157716-52-4 | |

| Record name | Perifosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157716-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perifosine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157716524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perifosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perifosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=639966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perifosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl phosphate; 4-((Hydroxy(octadecyloxy)phosphinyl)oxy)-1,1-dimethylpiperidinium inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERIFOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GWV496552 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of perifosine?

A1: this compound primarily acts by inhibiting the phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway. [, , , , , ] It achieves this by preventing the recruitment of AKT, a key protein in this pathway, to the cell membrane. [, ] This disrupts AKT's activation and downstream signaling, ultimately leading to growth inhibition and apoptosis in tumor cells. [, , ]

Q2: What are the downstream effects of this compound on the PI3K/AKT pathway?

A3: this compound inhibits the phosphorylation of AKT and its downstream targets, including p70S6 kinase, GSK3, and mTOR. [, , ] This inhibition leads to cell cycle arrest, apoptosis induction, and autophagy. [, ]

Q3: Does this compound affect other signaling pathways besides PI3K/AKT?

A4: Yes, this compound has been shown to modulate other signaling pathways. It can activate the JNK pathway, which contributes to its proapoptotic effects. [, ] Additionally, this compound can induce the expression of cyclooxygenase-2 (COX-2), and this induction contributes to its anticancer activity. []

Q4: How does this compound affect the mammalian target of rapamycin (mTOR) pathway?

A5: this compound inhibits the mTOR pathway by promoting the degradation of major components in the mTOR axis, including mTOR, raptor, rictor, p70S6K, and 4E-BP1. [] This degradation is mediated by a GSK3/FBW7-dependent mechanism. []

Q5: What is the chemical structure of this compound?

A5: this compound is an alkylphospholipid. Its chemical name is octadecyl-(1,1-dimethyl-piperidinio-4-yl)-phosphate.

Q6: What is the molecular weight of this compound?

A6: The molecular weight of this compound is 403.6 g/mol.

Q7: Is this compound orally bioavailable?

A8: Yes, this compound is orally bioavailable, making it a promising candidate for clinical development. [, , ] This oral bioavailability is a significant advantage over other AKT inhibitors, which are often poorly absorbed.

Q8: How does this compound accumulate in tumor tissues?

A9: this compound exhibits preferential accumulation in tumor tissues compared to plasma, contributing to its antitumor efficacy. [] While the exact mechanisms behind this preferential accumulation are not fully elucidated, it is hypothesized that differences in drug transporter expression and membrane lipid composition between tumor and normal cells may play a role. []

Q9: Is there a correlation between this compound's intratumoral concentration and its antitumor activity?

A10: Yes, a strong correlation has been observed between intratumoral this compound concentration and tumor growth inhibition. [] Higher intratumoral accumulation of this compound is associated with greater antitumor efficacy. []

Q10: What types of cancer cells are sensitive to this compound in vitro?

A11: In vitro studies have shown that this compound exhibits antitumor activity against a broad range of cancer cell lines, including multiple myeloma, Waldenstrom's macroglobulinemia, acute myelogenous leukemia, gastric cancer, lung cancer, head and neck cancer, medulloblastoma, and neuroblastoma. [, , , , , , , , , , , , , ]

Q11: Has this compound shown efficacy in in vivo models of cancer?

A12: Yes, this compound has demonstrated significant antitumor activity in various in vivo models, including human xenograft models of multiple myeloma, Waldenstrom's macroglobulinemia, gastric cancer, lung cancer, and squamous cell carcinoma. [, , , , , ]

Q12: Are there any clinical trials evaluating this compound as a cancer treatment?

A13: Yes, this compound has been investigated in various phases of clinical trials for multiple myeloma, Waldenstrom's macroglobulinemia, and colorectal cancer, among other cancers. [, , , , , , ]

Q13: How does this compound synergize with other anti-cancer agents?

A14: this compound has shown synergistic effects when combined with other anti-cancer agents, including bortezomib, rituximab, dexamethasone, doxorubicin, melphalan, and TRAIL. [, , , , ] These synergistic effects are likely due to targeting multiple signaling pathways involved in tumor cell survival and proliferation.

Q14: Does this compound enhance the cytotoxic activity of TRAIL?

A15: Yes, this compound enhances the cytotoxic activity of TRAIL, a protein that selectively induces apoptosis in cancer cells. [, ] this compound achieves this by increasing the expression of the TRAIL receptor, death receptor 5 (DR5), and by downregulating cFLIP, an inhibitor of the extrinsic apoptotic pathway. [, ]

Q15: Does this compound demonstrate activity against cancer cells that are resistant to conventional therapies?

A16: Yes, both in vitro and in vivo studies have shown that this compound exhibits antitumor activity against cancer cells resistant to conventional therapies, including those resistant to dexamethasone, alkylating agents, nucleoside analogues, and proteasome inhibitors. [, , , ] This suggests that this compound may be a promising therapeutic option for patients with relapsed or refractory cancers.

Q16: What is the impact of bone marrow stromal cells (BMSCs) on this compound's activity?

A17: Unlike some conventional therapies, this compound retains its cytotoxic activity against multiple myeloma cells even in the presence of BMSCs, which are known to provide a protective microenvironment for tumor cells. [] This suggests that this compound can overcome the protective effects of the bone marrow microenvironment, potentially leading to improved therapeutic outcomes.

Q17: Are there any known resistance mechanisms to this compound?

A18: While this compound has shown promise in overcoming resistance to some conventional therapies, emerging evidence suggests that resistance mechanisms can develop. For example, activation of the MEK/ERK pathway has been implicated in resistance to this compound in Waldenstrom's macroglobulinemia. [] Combining this compound with MEK inhibitors may be a potential strategy to overcome this resistance. []

Q18: What are the common side effects observed with this compound in clinical trials?

A19: Common side effects reported in clinical trials include nausea, vomiting, diarrhea, fatigue, and increased creatinine levels. [, ] These side effects are generally manageable with supportive care and dose adjustments.

Q19: Does this compound cause peripheral neuropathy, a common side effect of some chemotherapies?

A20: Unlike some conventional chemotherapies, this compound has not been associated with peripheral neuropathy in clinical trials. [, ] This favorable safety profile makes it an attractive candidate for further clinical development.

Q20: How is this compound concentration measured in biological samples?

A22: Liquid chromatography-mass spectrometry (LC-MS) is a commonly used technique for measuring this compound concentrations in biological samples, such as plasma and tumor tissues. [] This method offers high sensitivity and specificity for accurate quantification of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。